molecular formula C7H14N2O B15091064 (2S)-2-amino-N-cyclobutylpropanamide

(2S)-2-amino-N-cyclobutylpropanamide

Cat. No.: B15091064
M. Wt: 142.20 g/mol
InChI Key: HQYFRSKJRPSVGQ-YFKPBYRVSA-N
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Description

(2S)-2-amino-N-cyclobutylpropanamide is an organic compound with a unique structure that includes a cyclobutyl group attached to the nitrogen atom of a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-cyclobutylpropanamide typically involves the reaction of cyclobutylamine with a suitable precursor of the propanamide moiety. One common method is the amidation reaction where cyclobutylamine reacts with (2S)-2-amino-propanoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-N-cyclobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: N-substituted amides or other derivatives.

Scientific Research Applications

(2S)-2-amino-N-cyclobutylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid
  • (2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol

Comparison: (2S)-2-amino-N-cyclobutylpropanamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2S)-2-amino-N-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c1-5(8)7(10)9-6-3-2-4-6/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

HQYFRSKJRPSVGQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1CCC1)N

Canonical SMILES

CC(C(=O)NC1CCC1)N

Origin of Product

United States

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